An In-depth Technical Guide to 4-tert-Butylbenzonitrile
An In-depth Technical Guide to 4-tert-Butylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylbenzonitrile, a substituted aromatic nitrile, is a key intermediate in the synthesis of a wide range of organic compounds. Its unique molecular structure, featuring a bulky tert-butyl group and a reactive nitrile functionality, imparts specific chemical properties that are leveraged in the development of pharmaceuticals, agrochemicals, and high-performance materials. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-tert-Butylbenzonitrile, with a focus on experimental details and data for the research and development community.
Chemical Identity and Properties
CAS Number: 4210-32-6
Synonyms: 4-(1,1-dimethylethyl)benzonitrile, p-tert-Butylbenzonitrile, 4-tert-Butylcyanobenzene
The physical and chemical properties of 4-tert-Butylbenzonitrile are summarized in the tables below, providing a consolidated reference for laboratory use.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃N | |
| Molecular Weight | 159.23 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | 258 °C (lit.) | |
| Density | 0.94 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.518 (lit.) | |
| Flash Point | >230 °F | |
| Log P (Octanol-Water Partition Coefficient) | 2.38 - 3.1 |
Spectroscopic Data
| Spectroscopy | Key Features | Reference |
| Infrared (IR) | Characteristic C≡N stretching frequency near 2200 cm⁻¹ | |
| ¹H NMR | Signals corresponding to aromatic and tert-butyl protons | |
| ¹³C NMR | Characteristic chemical shifts for aromatic and tert-butyl carbons | |
| Mass Spectrometry (GC-MS) | Available data confirms molecular weight and fragmentation patterns |
Synthesis of 4-tert-Butylbenzonitrile
The most common laboratory-scale synthesis of 4-tert-Butylbenzonitrile is achieved through the Friedel-Crafts alkylation of benzonitrile. This electrophilic aromatic substitution reaction utilizes a tert-butylating agent, such as tert-butyl chloride or isobutylene, and a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Alkylation
Objective: To synthesize 4-tert-Butylbenzonitrile from benzonitrile and tert-butyl chloride.
Materials:
-
Benzonitrile
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the mixture in an ice bath and slowly add benzonitrile with stirring.
-
Add tert-butyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 4-tert-Butylbenzonitrile.
Purity Assessment
The purity of the synthesized 4-tert-Butylbenzonitrile can be confirmed using the following methods:
-
Gas Chromatography (GC): To determine the percentage purity. A purity of >98% is typically achieved.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and identify any impurities.
-
Elemental Analysis: To confirm the elemental composition.
Chemical Reactivity and Applications
The chemical reactivity of 4-tert-Butylbenzonitrile is primarily centered around the nitrile group and the aromatic ring.
Reactions of the Nitrile Group:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form 4-tert-butylbenzoic acid.
-
Reduction: The nitrile group can be reduced to a primary amine, 4-tert-butylbenzylamine, using reducing agents such as lithium aluminum hydride (LiAlH₄).
Reactions of the Aromatic Ring:
-
Electrophilic Aromatic Substitution: The tert-butyl group is an ortho-, para-directing group. However, due to steric hindrance from the bulky tert-butyl group, substitution primarily occurs at the position meta to the nitrile group. For instance, nitration of 4-tert-butylbenzonitrile yields 4-tert-butyl-3-nitrobenzonitrile.
Key Applications
4-tert-Butylbenzonitrile serves as a crucial building block in the synthesis of various commercial products:
-
Pharmaceuticals: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).
-
Agrochemicals: It is used in the production of pesticides and herbicides. One notable example is its use as an intermediate in the synthesis of the pesticide Fenpropimorph.
-
High-Performance Pigments and Dyes: The compound contributes to the formulation of specialized pigments and dyes.
-
Materials Science: It is utilized in the development of specialty polymers and resins, enhancing thermal stability and chemical resistance in coatings and adhesives.
Biological Activity and Safety
Biological Activity
-
Enzyme Inhibition: 4-tert-Butylbenzonitrile has been reported to act as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is involved in drug metabolism. This suggests potential for drug-drug interactions.
-
Antibacterial and Antifungal Properties: Some studies have indicated potential antibacterial and antifungal properties, though further research is needed to fully elucidate these effects.
Safety and Handling
4-tert-Butylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
-
H319: Causes serious eye irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Workflow and Pathway Diagrams
Caption: Synthetic pathway and major applications of 4-tert-Butylbenzonitrile.
